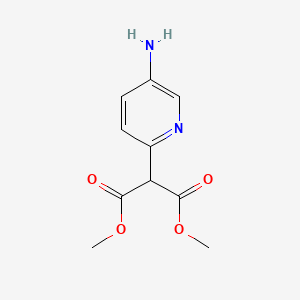

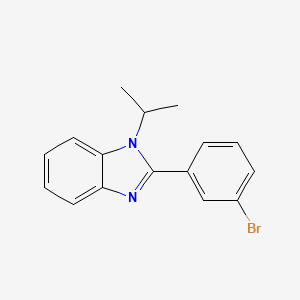

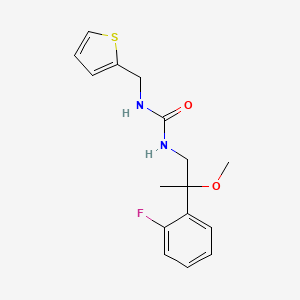

![molecular formula C22H26N4O2S B2919839 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea CAS No. 1797534-43-0](/img/structure/B2919839.png)

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzo[d]thiazol-2-yl, which is a common moiety in many bioactive compounds . It’s often used in the synthesis of various pharmaceuticals .

Synthesis Analysis

The synthesis of similar compounds often involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, a wide range of quinoxalines and (1 H -benzo [ d ]imidazol-2-yl) (phenyl)methanones was obtained under mild conditions .

Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the formation of C–N bonds . The reaction conditions can significantly affect the products of the reaction .

Scientific Research Applications

Enzyme Inhibition and Biochemical Evaluation

A study by Vidaluc et al. (1995) focused on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which were synthesized and assessed for antiacetylcholinesterase activity. This research aimed to optimize the spacer length linking pharmacophoric moieties to test compounds with greater conformational flexibility. These compounds, by analogy, suggest that derivatives of benzothiazole with urea and piperidine structures might have relevance in modulating enzyme activities related to neurological functions (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Structural and Conformational Studies

Iriepa and Bellanato (2013) synthesized tri-substituted ureas containing an N-methylpiperazine moiety as well as phenyl and N-heterocyclic substituents, analyzed by NMR and IR spectroscopies. Their research provides insights into the structural and conformational behaviors of similar compounds, which could be relevant for the design of molecules with specific biological activities (Iriepa & Bellanato, 2013).

Antimicrobial and Anticancer Investigations

The synthesis and biochemical evaluation of novel amide and urea derivatives of thiazol-2-ethylamines by Patrick et al. (2016) demonstrated activity against Trypanosoma brucei rhodesiense, highlighting potential therapeutic applications for related compounds in treating infectious diseases and exploring anticancer properties (Patrick, Wenzler, Yang, Weiser, Wang, Brun, & Tidwell, 2016).

Synthesis and Chemical Properties

Renzulli et al. (2011) investigated the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, showcasing the complex metabolic pathways involved in the biotransformation of such compounds. This study indirectly contributes to understanding the chemical properties and potential applications of structurally related ureas in medicinal chemistry (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-(4-ethoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2S/c1-2-28-18-9-7-17(8-10-18)24-21(27)23-15-16-11-13-26(14-12-16)22-25-19-5-3-4-6-20(19)29-22/h3-10,16H,2,11-15H2,1H3,(H2,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBBZGBAVZSYQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

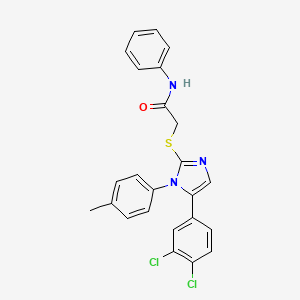

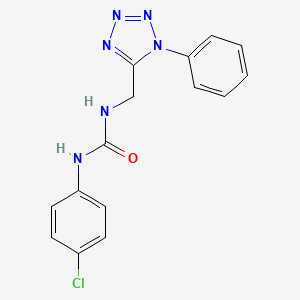

![3-[7-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B2919759.png)

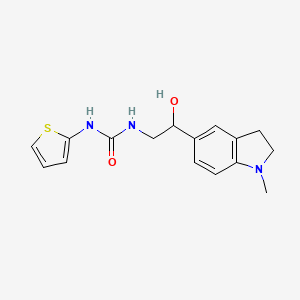

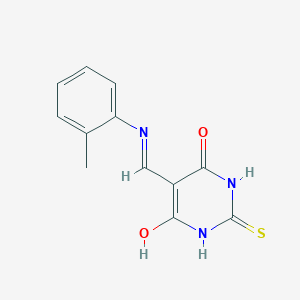

![N-(7-oxaspiro[3.5]nonan-1-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2919764.png)

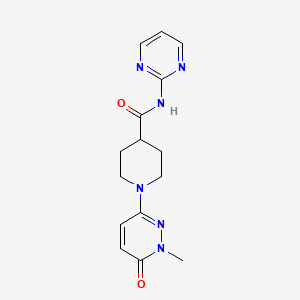

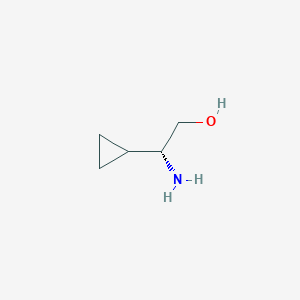

![2-[4-(Piperidine-1-carbothioyl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B2919773.png)

![4-methyl-7-[(3-phenoxybenzyl)oxy]-3-propyl-2H-chromen-2-one](/img/structure/B2919776.png)